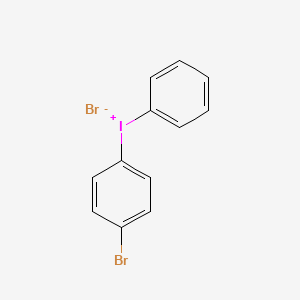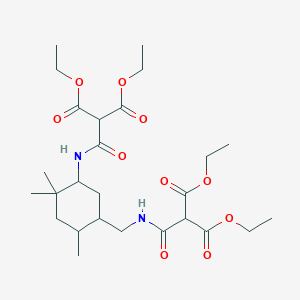
4',5-Dinitrobiphenyl-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Dinitrobiphenyl-2-amine is a biphenyl derivative characterized by the presence of two nitro groups and an amine groupThe dihedral angle between the benzene rings in this compound is approximately 52.84°, which influences its chemical behavior and interactions .
Métodos De Preparación
The synthesis of 4’,5-Dinitrobiphenyl-2-amine typically involves the nitration of biphenyl derivatives followed by amination. One common method includes the nitration of biphenyl to introduce nitro groups at specific positions, followed by the reduction of these nitro groups to amines under controlled conditions. Industrial production methods often employ catalytic hydrogenation or metal-hydride reduction to achieve the desired amine product .
Análisis De Reacciones Químicas
4’,5-Dinitrobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amines using reagents like hydrogen gas over a metal catalyst or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, palladium), and lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
4’,5-Dinitrobiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4’,5-Dinitrobiphenyl-2-amine involves its interaction with molecular targets, primarily through its nitro and amine groups. These functional groups allow the compound to participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with nucleophiles is well-documented .
Comparación Con Compuestos Similares
4’,5-Dinitrobiphenyl-2-amine can be compared with other biphenyl derivatives such as 4,4’-dinitro-[1,1’-biphenyl]-2-amine and 4,4’-dinitrobiphenyl. These compounds share similar structural features but differ in the positioning of nitro and amine groups, which affects their chemical behavior and applications.
Propiedades
Número CAS |
60366-47-4 |
|---|---|
Fórmula molecular |
C12H9N3O4 |
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
4-nitro-2-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c13-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 |
Clave InChI |
GQBSZHPWANIVQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)


![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)





![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
